2-Tert-butyl-4-(chloromethyl)-1,3-oxazole
Overview
Description
2-Tert-butyl-4-(chloromethyl)-1,3-oxazole is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity The synthesis of 2-alkynyl oxazoles, including compounds related to 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, has been achieved through a novel protocol using tert-butyl isocyanide and alkynyl carboxylic acids. This method allows the creation of diversely functionalized oxazoles, which have demonstrated some level of biological activity. Specifically, certain compounds have shown promising anticancer activities in human gastric and bladder tumor cells (Cao et al., 2020).
Chemical Reactions and Derivatives The catalytic enantioselective addition of 2-tert-butyl-4-aryl-1,3-oxazol-5-ones to maleimides is a significant process that leads to the formation of quaternary amino acid derivatives. This method, which utilizes chiral bases, is an efficient approach to synthesize these compounds with good yields and selectivity (Alba et al., 2012). Additionally, a TBHP/I2-mediated domino process has been developed for the practical synthesis of 2,5-disubstituted oxazoles, demonstrating a route for creating oxazole derivatives from readily available substrates (Feng et al., 2013).
Synthetic Elaboration and Medicinal Applications 2-(Halomethyl)-4,5-diphenyloxazoles, including chloromethyl analogs like this compound, have been utilized in synthetic elaboration. These compounds are effective in preparing various derivatives with potential medicinal applications, including antifungal activities (Patil & Luzzio, 2016).
Herbicidal Properties Research into 3-aryl-5-tert-butyl-4-oxazolin-2-ones has revealed significant herbicidal activity against various weeds. This research points towards potential agricultural applications of compounds related to this compound (Kudo et al., 1998).
Pharmaceutical Synthesis The compound is also utilized in the synthesis of complex pharmaceutical molecules, like mTOR targeted PROTAC molecules, indicating its role in advanced drug synthesis (Zhang et al., 2022).
Properties
IUPAC Name |
2-tert-butyl-4-(chloromethyl)-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIGYIRQBGPJLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623151 | |
Record name | 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198075-82-0 | |
Record name | 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-4-(chloromethyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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